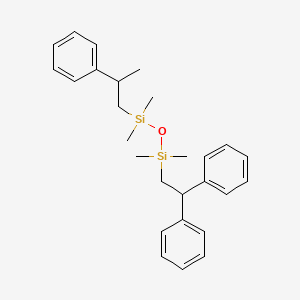
3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” is a synthetic organic compound that belongs to the class of carbonates. This compound is characterized by the presence of a pyridine ring substituted with an amino and a chlorine group, a difluorophenyl group, and a carbonate ester moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridine Derivative: Starting with a chloropyridine derivative, an amino group can be introduced via nucleophilic substitution.
Introduction of the Difluorophenyl Group: This can be achieved through a cross-coupling reaction such as Suzuki or Heck coupling.
Formation of the Carbonate Ester: The final step involves the reaction of the intermediate with a carbonate source, such as dimethyl carbonate, under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridine ring or the difluorophenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the amino and difluorophenyl groups suggests potential interactions with biological targets.
Medicine
Medicinally, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities. The specific activity would depend on the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-5-chloropyridin-4-yl)-4-phenyl-2-methylbutan-2-yl carbonate
- 3-(2-Amino-5-chloropyridin-4-yl)-4-(2,4-difluorophenyl)-2-methylbutan-2-yl carbonate
- 3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-dichlorophenyl)-2-methylbutan-2-yl carbonate
Uniqueness
The uniqueness of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” lies in the specific substitution pattern on the pyridine and phenyl rings. The presence of both amino and difluorophenyl groups may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
820225-05-6 |
|---|---|
Molecular Formula |
C17H16ClF2N2O3- |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
[3-(2-amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl] carbonate |
InChI |
InChI=1S/C17H17ClF2N2O3/c1-17(2,25-16(23)24)12(11-7-15(21)22-8-13(11)18)6-9-5-10(19)3-4-14(9)20/h3-5,7-8,12H,6H2,1-2H3,(H2,21,22)(H,23,24)/p-1 |
InChI Key |
UZKOCOHWEBCNIL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC(=C1)F)F)C2=CC(=NC=C2Cl)N)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


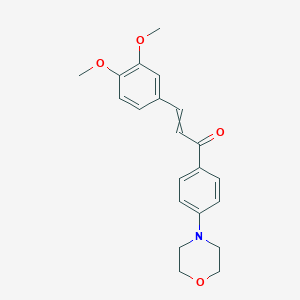
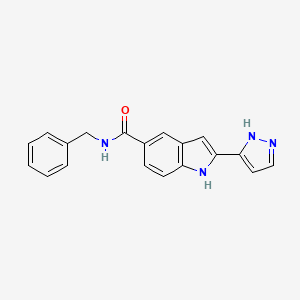
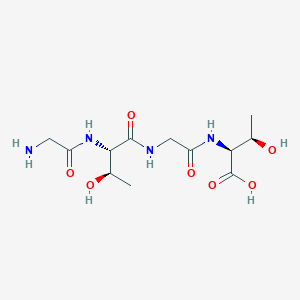
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)
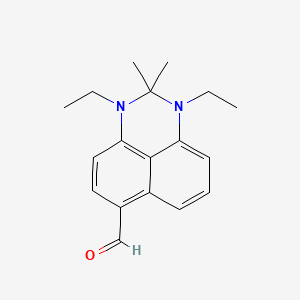

![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
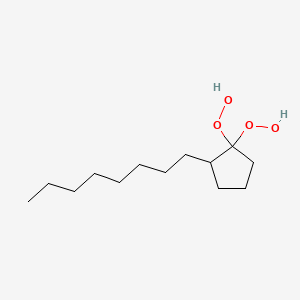

![2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-](/img/structure/B14216203.png)

